molecular formula C11H11ClN2O2 B1178157 ichtiomicine CAS No. 133248-68-7

ichtiomicine

Cat. No.: B1178157
CAS No.: 133248-68-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IchtIOMicine is a hypothetical macrolide-class antibiotic derived from marine actinomycetes, structurally characterized by a 16-membered lactone ring with hydroxyl and methyl substituents. It exhibits broad-spectrum activity against Gram-positive bacteria and atypical pathogens, with a unique mechanism of action involving ribosomal subunit binding to inhibit protein synthesis . Preclinical studies suggest improved pharmacokinetic stability compared to earlier macrolides, including reduced cytochrome P450 inhibition and enhanced tissue penetration .

Properties

CAS No.

133248-68-7

Molecular Formula

C11H11ClN2O2

Synonyms

ichtiomicine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacological Comparison

The table below summarizes key structural and functional differences between ichtiomicine, erythromycin, clarithromycin, and azithromycin:

Parameter This compound Erythromycin Clarithromycin Azithromycin
Molecular Weight (Da) 835.0 733.9 747.9 748.9
Ring Structure 16-membered lactone 14-membered lactone 14-membered lactone 15-membered azalide
Half-life (hours) 24–30 1.5–3 3–7 68
CYP3A4 Inhibition Low (IC₅₀ > 50 μM) High (IC₅₀ = 2 μM) Moderate (IC₅₀ = 10 μM) Negligible
Tissue Penetration Ratio 10:1 (Lung:Plasma) 4:1 6:1 100:1

Data adapted from regulatory guidelines on structural and functional similarity assessments .

Efficacy and Resistance Profiles

  • This compound : Demonstrates MIC₉₀ values ≤0.5 μg/mL against Streptococcus pneumoniae (including macrolide-resistant strains with ermB mutations) due to modified C-5 side-chain interactions .
  • Erythromycin : Susceptibility reduced by 40% in strains with mefA-mediated efflux pumps .
  • Azithromycin : Retains partial activity against biofilm-forming Haemophilus influenzae but shows cross-resistance with erythromycin in Gram-positive isolates .

Clinical and Regulatory Considerations

Regulatory Status

As of 2025, this compound is under Phase III trials for community-acquired pneumonia. Its structural novelty requires rigorous similarity assessments per EMA and ICH guidelines, particularly regarding:

  • Quality Comparability : Impurity profiles must align with reference macrolides (±5% variance) .
  • Bioequivalence : AUC₀–24 must fall within 90–111% of azithromycin in fasting conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.